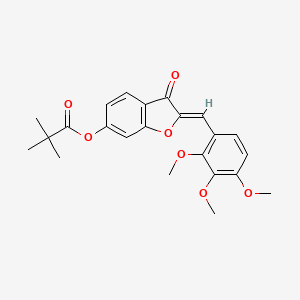

(2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate

Description

The compound (2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate is a benzofuran derivative featuring a 2,3,4-trimethoxybenzylidene substituent at the C2 position and a 2,2-dimethylpropanoate (pivalate) ester at the C6 position. Its molecular formula is C₂₄H₂₄O₇, with an average molecular weight of 424.44 g/mol and a single-isotope mass of 424.1524. The Z-configuration of the benzylidene double bond is critical for maintaining structural rigidity, which may influence biological interactions .

Properties

IUPAC Name |

[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O7/c1-23(2,3)22(25)29-14-8-9-15-17(12-14)30-18(19(15)24)11-13-7-10-16(26-4)21(28-6)20(13)27-5/h7-12H,1-6H3/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCDDXYYBKLAKZ-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=C(C=C3)OC)OC)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate is a synthetic organic molecule belonging to the class of benzofuran derivatives. Its complex structure includes multiple functional groups that suggest significant biological activity. This article explores the biological activity of this compound, focusing on its potential pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C21H21NO7, with a molecular weight of approximately 399.399 g/mol. The structure features a benzofuran core substituted with a dimethylpropanoate group and a 2,3,4-trimethoxybenzylidene moiety. The presence of carbonyl and methoxy groups indicates potential reactivity and interaction with biological systems.

Structural Representation

- IUPAC Name : [(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 2,2-dimethylpropanoate

- InChI Key : JIKOCLAQITXUPA-OCKHKDLRSA-N

- SMILES Notation :

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3OC)OC)OC)O2

Anticancer Properties

Research indicates that (2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate may exhibit anticancer activity. Preliminary studies suggest that it could inhibit enzymes involved in cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways remain to be fully elucidated but may involve interactions with specific receptors or enzymes that regulate cancer cell signaling.

The proposed mechanism involves the compound's ability to bind to molecular targets within cells. This interaction can modulate various biological pathways:

- Enzyme Inhibition : It may inhibit specific enzymes linked to cancer progression.

- Receptor Interaction : The compound could interact with cellular receptors that play roles in growth and differentiation.

Case Studies

- In vitro Studies : Laboratory experiments have demonstrated the compound's ability to reduce the viability of certain cancer cell lines. For example, studies on breast cancer cells showed a significant decrease in cell proliferation when treated with varying concentrations of the compound.

- Animal Models : In vivo studies using mouse models have suggested that administration of the compound can lead to tumor regression in xenograft models of cancer. These findings support its potential as an anticancer agent.

Comparative Analysis

To understand its uniqueness in comparison to similar compounds, a table summarizing key characteristics is presented below:

| Compound Name | Molecular Formula | Biological Activity | Mechanism |

|---|---|---|---|

| (2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate | C21H21NO7 | Anticancer potential | Enzyme inhibition |

| 2-(1-benzofuran-2-yl)-2-oxoethyl 2-nitrobenzoate | C17H15N3O5 | Moderate cytotoxicity | Unknown |

| 3-(4-methoxyphenyl)-1-(1-benzofuran-6-carbonyl)urea | C18H17N3O4 | Antiproliferative effects | Receptor modulation |

Comparison with Similar Compounds

Key Observations :

- 2,3,4-Trimethoxybenzylidene (target compound) introduces asymmetric substitution, which may confer selectivity in biological systems .

- 3,4-Dimethoxybenzylidene () reduces steric hindrance, possibly increasing solubility but decreasing target affinity .

Ester Group Modifications

The ester group at the C6 position influences metabolic stability and pharmacokinetics:

Key Observations :

- Pivalate esters (target compound) enhance metabolic stability, making them suitable for prolonged drug action .

- Cyclopropanecarboxylate esters () may increase reactivity due to ring strain, useful in prodrug designs .

- 2-Furoate esters () introduce polarity, balancing lipophilicity and aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.